D-JNKI-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM. in vitro: this compound is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. This compound effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway. in vivo: this compound protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.
科学的研究の応用
Auditory Disorders
Protection Against Sound Trauma-Induced Hearing Loss :
- D-JNKI-1, delivered via the round window membrane, prevents hair cell death and the development of a permanent shift in hearing threshold caused by sound trauma in a dose-dependent manner (Wang et al., 2007).
Otoprotective Applications in Acute Cochlear Injury :
- Blocking the JNK pathway using this compound is effective as both a prophylactic and therapeutic agent for acute cochlear injury, providing protection against permanent sensorineural hearing loss (Eshraghi et al., 2018).
Neurological Conditions
Neuroprotection in Severe Cerebral Ischemia :
- This compound exhibits neuroprotective properties in models of both mild and severe cerebral ischemia, with an extended therapeutic window (Hirt et al., 2004).
Treatment of Acute Ischemic Brain Damage in Neonates :
- A single intraperitoneal injection of this compound after hypoxic-ischemic brain injury strongly reduces neonatal brain damage by inhibiting neuroinflammation and apoptosis (Nijboer et al., 2013).
Inflammatory Diseases
Therapeutic Effect in Chronic Colitis :
- This compound significantly decreases the disease activity index in a murine model of chronic colitis, suggesting its potential as a therapeutic agent (Kersting et al., 2013).
Reduction of Inflammatory Response and Hepatic Damage :
- Administration of this compound after hemorrhagic shock but before resuscitation reduces hepatic damage and inflammatory changes, indicating its potential in treating the consequences of hemorrhage/resuscitation (Relja et al., 2009).
特性
分子量 |
0 |
---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。